Cas no 2097985-47-0 (2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid)

2-(4-Cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole core substituted with a cyano group and a pyrazine ring, further functionalized with an acetic acid moiety. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and agrochemical research. The presence of both cyano and carboxylic acid groups enhances reactivity, enabling facile derivatization for the development of novel bioactive molecules. Its pyrazine and pyrazole motifs contribute to potential interactions with biological targets, making it a valuable intermediate for drug discovery. The compound’s well-defined structure and functional group compatibility support its use in precise chemical modifications, underscoring its utility in advanced organic synthesis.
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid structure
2097985-47-0 structure
Product name:2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
CAS No:2097985-47-0
MF:C10H7N5O2
MW:229.194880723953
CID:5726925
PubChem ID:121213458

2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2097985-47-0
    • 2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
    • AKOS026723926
    • F2198-4965
    • 2-(4-cyano-3-pyrazin-2-ylpyrazol-1-yl)acetic acid
    • 1H-Pyrazole-1-acetic acid, 4-cyano-3-(2-pyrazinyl)-
    • Inchi: 1S/C10H7N5O2/c11-3-7-5-15(6-9(16)17)14-10(7)8-4-12-1-2-13-8/h1-2,4-5H,6H2,(H,16,17)
    • InChI Key: ZWSYBJUCNWNQDJ-UHFFFAOYSA-N
    • SMILES: OC(CN1C=C(C#N)C(C2C=NC=CN=2)=N1)=O

Computed Properties

  • Exact Mass: 229.05997448g/mol
  • Monoisotopic Mass: 229.05997448g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 105Ų

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • Boiling Point: 537.4±50.0 °C(Predicted)
  • pka: 3.23±0.10(Predicted)

2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2198-4965-10g
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
2097985-47-0 95%+
10g
$2675.0 2023-09-06
Life Chemicals
F2198-4965-0.25g
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
2097985-47-0 95%+
0.25g
$523.0 2023-09-06
TRC
C176141-1g
2-(4-cyano-3-(pyrazin-2-yl)-1h-pyrazol-1-yl)acetic acid
2097985-47-0
1g
$ 570.00 2022-06-06
Life Chemicals
F2198-4965-0.5g
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
2097985-47-0 95%+
0.5g
$551.0 2023-09-06
Life Chemicals
F2198-4965-1g
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
2097985-47-0 95%+
1g
$580.0 2023-09-06
Life Chemicals
F2198-4965-5g
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
2097985-47-0 95%+
5g
$1909.0 2023-09-06
Life Chemicals
F2198-4965-2.5g
2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
2097985-47-0 95%+
2.5g
$1267.0 2023-09-06
TRC
C176141-100mg
2-(4-cyano-3-(pyrazin-2-yl)-1h-pyrazol-1-yl)acetic acid
2097985-47-0
100mg
$ 95.00 2022-06-06
TRC
C176141-500mg
2-(4-cyano-3-(pyrazin-2-yl)-1h-pyrazol-1-yl)acetic acid
2097985-47-0
500mg
$ 365.00 2022-06-06

Additional information on 2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid

Research Brief on 2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS: 2097985-47-0): Recent Advances and Applications

2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (CAS: 2097985-47-0) is a novel pyrazine-pyrazole hybrid compound that has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.

The synthesis of 2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid involves a multi-step process that includes the condensation of pyrazine-2-carboxaldehyde with cyanoacetic acid hydrazide, followed by cyclization and subsequent functionalization. The compound's structure has been confirmed using advanced spectroscopic techniques such as NMR and mass spectrometry. Its stability and solubility profiles have also been evaluated, making it suitable for further pharmacological studies.

Recent research has highlighted the compound's potential as an inhibitor of key enzymes involved in inflammatory pathways. In vitro studies have demonstrated its ability to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value in the nanomolar range, suggesting its utility as a non-steroidal anti-inflammatory drug (NSAID) candidate. Additionally, molecular docking studies have revealed strong binding interactions with the active site of COX-2, further supporting its mechanism of action.

Beyond its anti-inflammatory properties, 2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid has also been investigated for its anticancer potential. Preliminary studies indicate that the compound induces apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic proteins. These findings are supported by flow cytometry and Western blot analyses, which show a dose-dependent increase in caspase-3 activity and a decrease in Bcl-2 expression.

In summary, 2-(4-cyano-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid represents a promising scaffold for the development of new therapeutic agents. Its dual functionality as an anti-inflammatory and anticancer agent, combined with its favorable pharmacokinetic properties, makes it a compelling candidate for further preclinical and clinical evaluation. Future research should focus on optimizing its synthesis, improving bioavailability, and exploring its potential in combination therapies.

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